2-(ethylthio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-[4-[5-(pyrrolidine-1-carbonyl)tetrazol-2-yl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O2S/c1-2-30-18-8-4-3-7-17(18)20(28)22-15-9-11-16(12-10-15)27-24-19(23-25-27)21(29)26-13-5-6-14-26/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXMVEZFQFMYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(ethylthio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide can be achieved through several synthetic routes. One common method involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the formation of the pyrrolidine ring . This reaction typically requires specific catalysts and controlled reaction conditions to ensure the desired stereochemistry.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzamides have been evaluated for their effects on human lung cancer cell lines (A549), showcasing promising results in inhibiting cell proliferation and inducing apoptosis through mechanisms involving free radical scavenging and interactions with tyrosine kinase pathways . The specific application of 2-(ethylthio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide in cancer therapy remains to be fully elucidated, but its structural components suggest a potential for similar efficacy.
Neuroprotective Effects
Compounds containing pyrrolidine and tetrazole moieties have been studied for their neuroprotective properties. Research indicates that such compounds can modulate neurotransmitter systems and exhibit antioxidant activities, which could be beneficial in neurodegenerative diseases . The ethylthio group may enhance the lipophilicity of the compound, potentially improving blood-brain barrier penetration.
Synthetic Methodologies
The synthesis of this compound involves several steps:
- Formation of the Ethylthio Group : The compound is synthesized starting from a suitable benzamide derivative, where the ethylthio group is introduced via nucleophilic substitution reactions.
- Pyrrolidine and Tetrazole Integration : The incorporation of pyrrolidine and tetrazole rings typically involves cyclization reactions that can be optimized for yield and purity. For example, the reaction conditions can be adjusted to favor the formation of the desired tetrazole structure from appropriate precursors .
- Final Coupling : The final step usually involves coupling the synthesized intermediate with the appropriate phenyl or benzamide derivatives to yield the target compound .
Antimicrobial Activity
Compounds featuring similar structural motifs have been reported to exhibit antimicrobial properties against various pathogens. The presence of both ethylthio and benzamide functionalities may contribute to enhanced activity against bacterial strains by disrupting membrane integrity or inhibiting essential metabolic pathways .
JAK Inhibition
Recent patents have highlighted the potential of pyrrolidine derivatives as selective inhibitors of Janus kinase (JAK), which plays a critical role in inflammatory responses and hematopoiesis. The application of this compound as a JAK inhibitor could provide therapeutic avenues for treating autoimmune diseases .
In Vitro Studies
In vitro studies using cell lines such as A549 have demonstrated that modifications to benzamide derivatives can lead to enhanced anticancer activity. These studies often employ assays like MTT to assess cell viability and proliferation rates under varying concentrations of the compound .
In Silico Modeling
Molecular docking studies have been utilized to predict the interaction of this compound with target proteins involved in cancer progression and inflammation. Such studies provide insights into binding affinities and potential mechanisms of action .
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used, but it often involves binding to specific receptors or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Structural Analogues with Benzamide Cores
Nitazoxanide (2-(Acetolyloxy)-N-(5-nitro-2-thiazolyl)benzamide)
- Structure : Shares a benzamide backbone but substitutes the ethylthio group with an acetolyloxy moiety and a nitrothiazole ring.
- Activity: Nitazoxanide exhibits broad antiparasitic activity, targeting pyruvate:ferredoxin oxidoreductase .
- Synthesis : Nitazoxanide’s synthesis involves nitro-thiazole coupling, differing from the target compound’s likely use of tetrazole cyclization and thioether formation .
Imatinib (4-[(4-Methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide)
- Structure: Contains a benzamide linked to a pyrimidine-aminophenyl group and a methylpiperazine side chain.
- Activity : A tyrosine kinase inhibitor targeting BCR-ABL, contrasting with the target compound’s tetrazole-pyrrolidine motif, which may favor interactions with divergent kinase domains (e.g., DDR1/2) .
- Synthesis : Relies on sequential coupling of pyrimidine and benzamide units, whereas the target compound’s synthesis likely emphasizes tetrazole ring formation and thioalkylation .
Tetrazole and Triazole Derivatives
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9]
Ethyl 5-(2-(α-Phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl Carbamate (3)
Thiazole and Thioether-Containing Compounds
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Analogs [3a–s]
- Structure : Thiazole-carboxamides with pyridinyl substituents.
- Synthesis : Prepared via Hantzsch thiazole synthesis, differing from the target compound’s benzamide-tetrazole assembly. Ethyl 2-bromoacetoacetate coupling is a key step .
- Activity : These analogs inhibit kinases or proteases, suggesting the target compound’s thioether and tetrazole groups could similarly modulate enzyme binding .
N-(3-Chloro-2-methylphenyl)acetamide Derivatives
Pyrrolidine and Piperidine Derivatives
(2S,4R)-4-Hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- Structure : Pyrrolidine-carboxamide with a hydroxy group and thiazole-benzyl substituent.
- Key Contrast : The hydroxyl group enhances solubility, whereas the target compound’s pyrrolidine-1-carbonyl group may improve metabolic stability .
- Target Relevance : Both compounds highlight the utility of pyrrolidine in modulating conformational flexibility for target binding .
Biological Activity
The compound 2-(ethylthio)-N-(4-(5-(pyrrolidine-1-carbonyl)-2H-tetrazol-2-yl)phenyl)benzamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound features several functional groups that contribute to its biological activity. The key components include:
- Ethylthio group : Enhances lipophilicity and may influence receptor interactions.
- Pyrrolidine ring : Known for its role in modulating neurotransmitter systems.
- Tetrazole moiety : Often associated with diverse pharmacological effects, including anti-inflammatory and anti-cancer properties.
Antitumor Activity
Recent studies have indicated that compounds containing tetrazole rings exhibit significant antitumor properties. For instance, a related study showed that tetrazole derivatives could inhibit tumor cell proliferation in various cancer cell lines. The mechanism is believed to involve the induction of apoptosis and disruption of the cell cycle .
Anticonvulsant Effects
Compounds similar to the one have been evaluated for their anticonvulsant activities. Research indicates that the presence of a pyrrolidine structure can enhance the efficacy against seizure models, suggesting a potential application in epilepsy treatment .
Antimicrobial Activity
The ethylthio group has been linked to enhanced antimicrobial activity against various pathogens. Studies have demonstrated that similar compounds show promising results against Gram-positive and Gram-negative bacteria, indicating potential for development as antibacterial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly those involved in pain and seizure pathways.
- Apoptosis Induction : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Enzyme Inhibition : Potential inhibition of enzymes involved in tumor progression and inflammation has been observed, which may contribute to its therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds, providing insights into their efficacy:
Q & A
Basic: What spectroscopic techniques are recommended for characterizing the compound’s purity and structural integrity?
Methodological Answer:
Characterization requires a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C for functional group assignment), Infrared Spectroscopy (IR) (to confirm carbonyl and thioether groups), and Mass Spectrometry (MS) (for molecular weight validation). High-Performance Liquid Chromatography (HPLC) is critical for assessing purity, especially when synthesizing derivatives with subtle structural variations .
Basic: What synthetic routes are documented for this compound?
Methodological Answer:
Synthesis typically involves:
Multi-step coupling reactions (e.g., amide bond formation between benzamide and tetrazole precursors).
Thioether linkage introduction via nucleophilic substitution under inert atmospheres.
Pyrrolidine-1-carbonyl attachment using carbodiimide-based coupling agents.
Reaction progress is monitored by TLC , with intermediates purified via column chromatography .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization involves Design of Experiments (DOE) to test variables:
- Temperature : Elevated temperatures (70–90°C) enhance reaction rates but may degrade heat-sensitive intermediates.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of aromatic intermediates.
- Catalyst screening : Palladium or copper catalysts for cross-coupling steps.
Yield improvements (from ~40% to >70%) are achievable by adjusting pH and reaction time .
Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
Contradictions (e.g., unexpected NMR peaks) require:
Cross-validation : Confirm results using complementary techniques (e.g., 2D NMR or IR).
Impurity profiling : Use HPLC-MS to identify byproducts.
Computational validation : Compare experimental NMR shifts with DFT-predicted values.
For example, a ¹³C NMR discrepancy at 170 ppm could indicate residual solvent or unreacted carbonyl intermediates .
Advanced: What strategies enhance the compound’s solubility for in vitro assays?
Methodological Answer:
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain biocompatibility.
- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the benzamide or pyrrolidine moieties.
- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability in cellular uptake studies .
Advanced: How to design biological activity assays targeting specific macromolecules?
Methodological Answer:
- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., fluorogenic substrates for proteases) to measure IC₅₀ values.
- Cellular assays : Assess cytotoxicity via MTT or resazurin assays, with dose ranges of 1–100 µM.
- Target engagement : Surface plasmon resonance (SPR) or ITC to quantify binding affinity to proteins/DNA .
Advanced: What computational methods predict structure-activity relationships (SAR)?
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinase active sites).
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity.
- MD simulations : GROMACS for assessing stability of ligand-target complexes over 100-ns trajectories .
Advanced: How to handle hygroscopic intermediates during synthesis?
Methodological Answer:
- Dry conditions : Use anhydrous solvents and glove boxes (<1% humidity).
- Lyophilization : Freeze-dry intermediates to prevent hydrolysis.
- Stabilizers : Add molecular sieves (3Å) to reaction mixtures.
For example, the tetrazole-pyrrolidine intermediate is highly hygroscopic and requires immediate use after synthesis .
Advanced: What role does the tetrazole moiety play in biological activity?
Methodological Answer:
The tetrazole group:
- Mimics carboxylate groups in hydrogen-bonding interactions.
- Enhances metabolic stability by resisting esterase-mediated hydrolysis.
- Modulates lipophilicity (logP reduction by ~0.5 units) to improve membrane permeability.
Comparative studies show tetrazole-containing analogs exhibit 2–3× higher binding affinity to COX-2 compared to carboxylate analogs .
Advanced: How to analyze metabolic stability in preclinical studies?
Methodological Answer:
- Liver microsome assays : Incubate with rat/human microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- CYP450 inhibition screening : Use fluorogenic probes (e.g., CYP3A4) to identify enzyme inhibition risks.
- Metabolite ID : HR-MS/MS to characterize phase I/II metabolites, focusing on ethylthio oxidation and tetrazole cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
